molecular formula C26H26ClN3O3 B237555 N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide

Número de catálogo B237555
Peso molecular: 464 g/mol
Clave InChI: OIRMKBUCDQZKQX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide, commonly known as TAK-659, is a chemical compound that has been extensively researched for its potential as a therapeutic agent in the treatment of various diseases.

Mecanismo De Acción

TAK-659 exerts its therapeutic effects by inhibiting BTK, a protein that is involved in the activation of B cells and other immune cells. By inhibiting BTK, TAK-659 blocks the signaling pathways that are responsible for the activation and proliferation of these cells, thereby reducing inflammation and suppressing the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to exhibit potent inhibitory activity against BTK, both in vitro and in vivo. In preclinical studies, TAK-659 has been shown to reduce the proliferation of B cells and other immune cells, as well as to suppress the production of pro-inflammatory cytokines. Additionally, TAK-659 has been shown to exhibit high selectivity for BTK, with minimal off-target effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of TAK-659 is its potent inhibitory activity against BTK, which makes it a promising therapeutic agent for the treatment of various diseases. Additionally, TAK-659 exhibits high selectivity for BTK, with minimal off-target effects, which reduces the risk of adverse effects. However, one of the limitations of TAK-659 is its relatively short half-life, which may limit its efficacy in clinical settings.

Direcciones Futuras

There are several future directions for the research and development of TAK-659. One potential direction is the investigation of its efficacy in clinical settings, particularly in the treatment of autoimmune disorders and inflammatory diseases. Additionally, further research is needed to elucidate the mechanisms of action of TAK-659 and to identify potential biomarkers for patient selection and monitoring. Finally, the development of novel BTK inhibitors with improved pharmacokinetic properties may further enhance the therapeutic potential of this class of compounds.
Conclusion:
In conclusion, TAK-659 is a promising therapeutic agent with potent inhibitory activity against BTK. Its potential applications in the treatment of various diseases make it a subject of extensive scientific research. Further studies are needed to elucidate its mechanisms of action, assess its efficacy in clinical settings, and identify potential biomarkers for patient selection and monitoring.

Métodos De Síntesis

The synthesis method of TAK-659 involves the condensation of 4-(4-chlorobenzoyl)piperazine with 4-methylphenoxyacetic acid in the presence of a coupling agent and a catalyst. The resulting product is then purified using column chromatography to obtain TAK-659 in its pure form.

Aplicaciones Científicas De Investigación

TAK-659 has been extensively researched for its potential as a therapeutic agent in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Several preclinical studies have demonstrated that TAK-659 exhibits potent inhibitory activity against BTK (Bruton's tyrosine kinase), a protein that plays a crucial role in the development and progression of various diseases.

Propiedades

Nombre del producto

N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide

Fórmula molecular

C26H26ClN3O3

Peso molecular

464 g/mol

Nombre IUPAC

N-[4-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-2-(4-methylphenoxy)acetamide

InChI

InChI=1S/C26H26ClN3O3/c1-19-2-12-24(13-3-19)33-18-25(31)28-22-8-10-23(11-9-22)29-14-16-30(17-15-29)26(32)20-4-6-21(27)7-5-20/h2-13H,14-18H2,1H3,(H,28,31)

Clave InChI

OIRMKBUCDQZKQX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl

SMILES canónico

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.